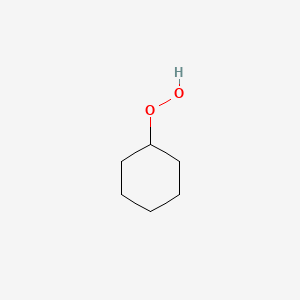

Cyclohexyl hydroperoxide

货号 B3057097

Key on ui cas rn:

766-07-4

分子量: 116.16 g/mol

InChI 键: FGGJBCRKSVGDPO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09024076B2

Procedure details

Synthesize alkane oxidation catalyst in situ and oxidize alkane (cyclohexane) as follows. Add SiO2—C (3.3 mg, 0.6 groups/nm2) in acetonitrile (2 mL) and ([(C6H12N3R3)Mn2O3]Z2) (0.2 mM) to a container. The carboxylate group to Mn atom ratio is 0.50:1.0. Add o-dichlorobenzene (100 microliter (μL), 390 mmol) and cyclohexane (50 μL, 200 mmol) to the contents of container and maintain at 0° C. Add H2O2 (30 weight percent (wt %), 130 μL) to the contents of container. Seal the container and react to produce an alkane oxidation product (cyclohexanone (CyO), cyclohexanol (CyOH), and/or cyclohexyl hydroperoxide (Cy-OOH)). The concentrations of these species are determined as a function of time using gas chromatography and are shown in Table 1.

[Compound]

Name

alkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

SiO2—C

Quantity

3.3 mg

Type

reactant

Reaction Step Five

[Compound]

Name

[(C6H12N3R3)Mn2O3]Z2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Cl.[CH2:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH:15][OH:16]>C(#N)C>[C:2]1(=[O:15])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:9]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH:2]1([O:15][OH:16])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

130 μL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

[Compound]

|

Name

|

alkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

SiO2—C

|

|

Quantity

|

3.3 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

[(C6H12N3R3)Mn2O3]Z2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

100 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

50 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Seal the container

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

react

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)OO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |